molecular formula C16H21N5 B5725951 1-methyl-N,N-dipropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

1-methyl-N,N-dipropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

Cat. No.: B5725951
M. Wt: 283.37 g/mol
InChI Key: WIOYPCJBJJRBFS-UHFFFAOYSA-N
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Preparation Methods

Comparison with Similar Compounds

1-methyl-N,N-dipropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

1-methyl-N,N-dipropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5/c1-4-10-20(11-5-2)15-16-19-18-12(3)21(16)14-9-7-6-8-13(14)17-15/h6-9H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOYPCJBJJRBFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=NC2=CC=CC=C2N3C1=NN=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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